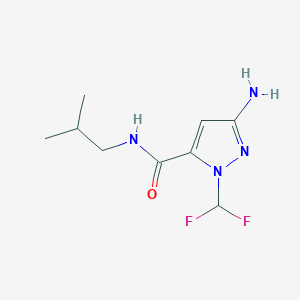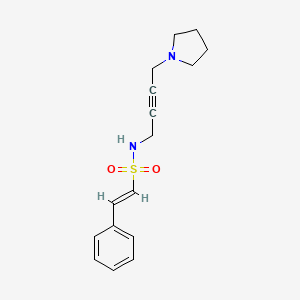
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of ongoing research to further understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide works by inhibiting the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. By inhibiting PLK1, this compound can prevent cancer cells from dividing and growing, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting PLK1, it has been shown to induce cell cycle arrest and apoptosis, as well as reduce the expression of genes involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water, making it easy to use in cell culture experiments. However, one limitation of this compound is its relatively low potency compared to other PLK1 inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide. One area of interest is the development of more potent analogs of this compound that could be used in cancer treatment. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in combination with other cancer therapies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various chemical reactions including amination, bromination, and cyclization to produce the final compound.
Scientific Research Applications
5-Amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. In addition, it has been shown to be effective in reducing tumor growth in mouse models of breast cancer.
properties
IUPAC Name |
5-amino-2-(difluoromethyl)-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-5(2)4-13-8(16)6-3-7(12)14-15(6)9(10)11/h3,5,9H,4H2,1-2H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJBXWZOLIUQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NN1C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)

![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)


![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)

![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)
